molecular formula C22H23N3O3S B2651946 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 872861-35-3

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2651946
CAS RN: 872861-35-3
M. Wt: 409.5
InChI Key: JEYNOOLLIOOSKD-UHFFFAOYSA-N
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Description

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cellular Mechanisms

A study by Lucas et al. (2005) highlights that acetaminophen, a commonly used drug for pain and fever, lowers cyclo-oxygenase products preferentially in the central nervous system. This mechanism is relevant to the understanding of compounds like 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide, which may have similar cellular pathways (Lucas et al., 2005).

Antimicrobial Applications

Debnath and Ganguly (2015) synthesized derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, which displayed promising antibacterial and antifungal activities. This suggests potential antimicrobial applications for related compounds (Debnath & Ganguly, 2015).

Synthesis and Spectral Analysis

Khalid et al. (2016) discussed the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which showed moderate to significant antibacterial activity. This research contributes to the understanding of the synthesis processes relevant to similar compounds (Khalid et al., 2016).

Anticancer Effects

A study by Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins on hepatocellular carcinoma cell lines. This research provides insights into the potential anticancer applications of compounds with similar structures (Eldeeb et al., 2022).

Chemical Synthesis

Escolano et al. (2006) emphasized the use of phenylglycinol-derived oxazolopiperidone lactams as building blocks for the synthesis of piperidine-containing compounds, which is relevant for understanding the synthesis pathways of similar complex compounds (Escolano et al., 2006).

Oxidative Reactions

Mercadante et al. (2013) described the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions, providing a perspective on the oxidative capabilities of similar compounds (Mercadante et al., 2013).

Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents, highlighting their potential in treating fungal infections (Bardiot et al., 2015).

properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-20(24-10-4-1-5-11-24)15-25-14-18(17-8-2-3-9-19(17)25)21(27)22(28)23-13-16-7-6-12-29-16/h2-3,6-9,12,14H,1,4-5,10-11,13,15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYNOOLLIOOSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide

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